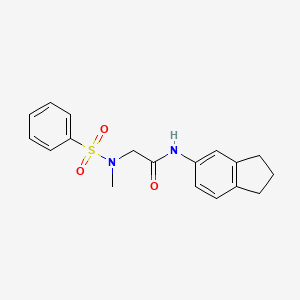![molecular formula C16H21N3O2 B5170329 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a furan derivative that has been synthesized through several methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide's mechanism of action is not fully understood but is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have several biochemical and physiological effects. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to increase the levels of glutathione, a major antioxidant in cells, and reduce the levels of reactive oxygen species. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to modulate the activity of T cells, a type of immune cell involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its stability and solubility in water and organic solvents. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide can also be easily synthesized through several methods, making it readily available for research. However, one limitation of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its potential toxicity, which may affect the interpretation of results.
Orientations Futures
There are several future directions for the study of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the effects of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the development of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide can be synthesized through several methods, including the reaction of 2-bromo-N,N-diethyl-3-pyridinamine with furfurylamine or the reaction of 2-(diethylamino)ethyl chloride with furfurylamine. The product can be purified through column chromatography, and its structure can be confirmed through NMR and mass spectrometry.
Applications De Recherche Scientifique
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to exhibit anticancer activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
Propriétés
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19(5-2)15-13(7-6-9-17-15)11-18-16(20)14-8-10-21-12(14)3/h6-10H,4-5,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPXNUXTGNCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)